molecular formula C16H17BrO4S B2779909 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 2361860-74-2

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No.: B2779909
CAS No.: 2361860-74-2
M. Wt: 385.27
InChI Key: GUOBPOTZSQVMKE-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonate group attached to a benzene ring, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves a multi-step process. One common method includes the bromination of 2,5-dimethylphenyl followed by the sulfonation of the resulting brominated compound. The ethoxy group is then introduced through an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions, often under inert atmospheres and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The bromine and sulfonate groups can participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.

    2,5-Dimethylphenyl 4-bromo-2-ethoxybenzene-1-sulfonate: Another positional isomer with distinct chemical properties.

Uniqueness

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its combination of bromine, ethoxy, and sulfonate groups makes it a versatile compound for various chemical transformations and industrial uses.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4S/c1-4-20-14-8-7-13(17)10-16(14)22(18,19)21-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOBPOTZSQVMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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